molecular formula C21H21ClN2O3 B2708698 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 859127-25-6

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2708698
CAS No.: 859127-25-6
M. Wt: 384.86
InChI Key: SEHHJMUAQWRYSS-UHFFFAOYSA-N
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Description

The compound 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one (CAS: 859127-25-6) is a coumarin derivative with a molecular formula of C₂₁H₂₁ClN₂O₃ and a molecular weight of 384.86 g/mol. Its structure comprises a 6-hydroxy-7-methylcoumarin core linked via a methylene bridge to a 4-(3-chlorophenyl)piperazine moiety .

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-14-9-20-18(12-19(14)25)15(10-21(26)27-20)13-23-5-7-24(8-6-23)17-4-2-3-16(22)11-17/h2-4,9-12,25H,5-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHHJMUAQWRYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of a chromen-2-one derivative with formaldehyde and a piperazine derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the chlorophenyl group can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. Additionally, the chromen-2-one core may interact with enzymes involved in oxidative stress and inflammation, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Coumarin vs. Quinoline/Quinolone Derivatives
  • Target Compound : The coumarin core provides a planar aromatic system with hydrogen-bonding capacity via the 6-hydroxy group.
  • Quinolone Analogs: Compounds like ND-7 () feature a quinolone core, which enhances DNA gyrase inhibition but reduces serotonin receptor affinity compared to coumarin derivatives .
  • Spirodecane-dione Derivatives : Compounds 13 and 14 () incorporate a spirodecane-dione core, which confers rigidity and improves metabolic stability but may limit solubility .
Piperazine Modifications
  • Target Compound : The 4-(3-chlorophenyl)piperazine group enhances selectivity for 5-HT₁A receptors due to the 3-Cl substituent’s electron-withdrawing effects .
  • 4-Methylpiperazine Derivatives : The compound 6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one () replaces the 3-chlorophenyl group with a methyl group, reducing receptor affinity but improving blood-brain barrier penetration .

Substituent Effects on Activity

Compound Core Structure Key Substituents Biological Target IC₅₀/Activity Reference
Target Compound Coumarin 6-hydroxy, 7-methyl, 3-Cl-phenylpiperazine 5-HT₁A receptors Moderate affinity (µM range)
ND-7 (Quinolone) Quinolone 3-Cl-phenylpiperazine, fluoroquinolone DNA gyrase, Ca²⁺-ATPase IC₅₀ = 8.0 µM (Ca²⁺-ATPase)
NF1442 (Quinoline) Quinoline 3-Cl-phenyl, 7-Cl-quinoline Ca²⁺-ATPase IC₅₀ = 1.3 µM
Spirodecane-dione (14) Spirodecane-dione 3-Cl-phenylpiperazine Anticancer targets Not reported
6-Acetyl-7-hydroxycoumarin Coumarin 4-(3-methoxyphenyl)piperazine 5-HT₁A receptors Higher binding affinity

Pharmacological and Physicochemical Properties

  • LogP and Solubility : The 6-hydroxy group in the target compound improves aqueous solubility (LogP ~2.5) compared to chloro-substituted analogs (LogP ~3.5, ) .
  • Receptor Binding : The 3-chlorophenyl group optimizes 5-HT₁A receptor interaction, while 4-chlorophenyl analogs () show reduced selectivity .

Biological Activity

The compound 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic derivative belonging to the class of chromenone compounds, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClN3O3C_{20}H_{22}ClN_{3}O_{3}, with a molecular weight of approximately 375.86 g/mol. The structure features a chromenone core substituted with a piperazine moiety, which is known for enhancing pharmacological properties.

PropertyValue
Molecular FormulaC20H22ClN3O3
Molecular Weight375.86 g/mol
IUPAC NameThis compound
SMILESCC1=CC(=C(C(=C1O)C)C(=O)O)C2CCN(CC2)C(=C(C=C2)Cl)C(=O)N(C)C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperazine ring enhances its binding affinity to neurotransmitter receptors, potentially modulating neurotransmission and exhibiting anxiolytic or antidepressant effects.

Potential Mechanisms:

  • Receptor Interaction: The compound may act as an antagonist or partial agonist at serotonin and dopamine receptors, influencing mood and anxiety levels.
  • Inhibition of Enzymatic Activity: It may inhibit enzymes such as phosphodiesterases or cyclooxygenases, leading to anti-inflammatory effects.
  • Antioxidant Activity: The hydroxyl groups in its structure may confer antioxidant properties, reducing oxidative stress in cells.

Antidepressant and Anxiolytic Effects

Research has indicated that derivatives similar to this compound exhibit significant antidepressant-like effects in animal models. For instance, studies have shown that compounds with similar piperazine substitutions can reduce immobility time in forced swim tests, suggesting potential efficacy in treating depression.

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary studies demonstrate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and activation of caspases.

Antimicrobial Activity

Preliminary data indicate that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the chromenone core and the piperazine substituent significantly influence biological activity:

ModificationEffect on Activity
Chlorine SubstitutionEnhances receptor binding affinity
Hydroxyl GroupIncreases antioxidant capacity
Piperazine RingImproves CNS penetration and activity

Case Studies

  • Antidepressant Activity : In a study assessing various piperazine derivatives, this compound was found to significantly reduce depressive-like behavior in mice, comparable to established antidepressants like fluoxetine.
  • Anticancer Efficacy : A recent investigation on its effects against breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.
  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited MIC values ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential.

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